Comparative GLS1 Inhibitory Potency vs. DON and Hit Compound A
In a direct biochemical comparison within the same study, GLS1 Inhibitor-7 (compound 4d) exhibited more potent GLS1 inhibitory activity than both the known active-site inhibitor 6-diazo-5-oxo-L-norleucine (DON) and the initial hit compound A [1]. This finding underscores its improved target engagement profile relative to established GLS1 antagonists. While the study does not provide a numerical IC50 for DON, it establishes 4d's superior potency among the thiadiazole derivatives synthesized [1].
| Evidence Dimension | GLS1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 46.7 μM |
| Comparator Or Baseline | DON (6-diazo-5-oxo-L-norleucine) and Hit Compound A |
| Quantified Difference | 4d showed more potent GLS1 inhibitory activity than DON and A |
| Conditions | Recombinant GLS1 enzyme assay |
Why This Matters
This head-to-head comparison validates GLS1 Inhibitor-7 as a more potent tool than DON for inhibiting GLS1, justifying its selection for studies where DON's cytotoxicity or lack of potency is a concern.
- [1] Okada T, Yamabe K, Jo M, et al. Design and structural optimization of thiadiazole derivatives with potent GLS1 inhibitory activity. Bioorg Med Chem Lett. 2023;93:129438. View Source
